gibberellin A3(1-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

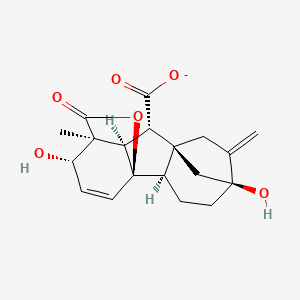

It is a pentacyclic diterpenoid acid that plays a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering . Gibberellin A3(1-) was first identified in Japan in 1926 as a metabolic by-product of the fungus Gibberella fujikuroi, which causes abnormal growth in rice plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gibberellin A3(1-) can be synthesized through various chemical routes. One common method involves the use of 2-allyloxyanisole as a starting material, which undergoes a series of reactions to form the desired compound . Another approach involves the hydrofluorene route, which has been used to achieve a complete synthesis of gibberellin A3(1-) .

Industrial Production Methods: Industrial production of gibberellin A3(1-) primarily relies on fermentation technology using microorganisms such as Fusarium moniliforme . Submerged fermentation and solid-state fermentation are the two main methods employed. These processes involve optimizing various parameters, including strain selection, inoculum development, and extraction methods, to enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Gibberellin A3(1-) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, allylic chlorination of gibberellin A3(1-) methyl ester can be achieved using thionyl chloride, resulting in the formation of 1β-chlorogibberellin A5 methyl ester .

Common Reagents and Conditions: Common reagents used in the reactions of gibberellin A3(1-) include thionyl chloride, toluene-p-sulphonyl chloride, and lithium chloride . These reactions typically occur under controlled conditions to ensure high yield and purity of the products.

Major Products: The major products formed from the reactions of gibberellin A3(1-) include various chlorinated derivatives, such as 1β-chlorogibberellin A5 methyl ester

Scientific Research Applications

Gibberellin A3(1-) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Agriculture: Gibberellin A3(1-) is extensively used as a plant growth regulator to promote cell expansion, stem elongation, seed germination, and fruit growth. It is applied to various crops, orchards, and ornamental plants to enhance their growth and yield.

Industrial Applications: The compound is used in the brewing industry to enhance the malting process of barley and improve the quality of beer.

Mechanism of Action

Gibberellin A3(1-) exerts its effects by interacting with specific molecular targets and pathways in plants. The primary mechanism involves the de-repression of negatively regulated genes, leading to the transcription of gibberellin-induced genes and subsequent growth and development . The compound activates gibberellin receptors, which in turn degrade DELLA proteins, the repressors of gibberellin signaling . This activation triggers a cascade of molecular events that promote cell elongation, division, and differentiation .

Comparison with Similar Compounds

Gibberellin A3(1-) is part of a large family of gibberellins, which includes over 136 different compounds . Some of the similar compounds include gibberellin A1, gibberellin A2, and gibberellin A5 . While these compounds share a common structure and function, gibberellin A3(1-) is unique due to its high potency and widespread use in various applications . It differs from gibberellin A1 in the presence of a double bond between C-3 and C-4 .

Conclusion

Gibberellin A3(1-) is a versatile and potent plant hormone with significant applications in agriculture, biotechnology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool for promoting plant growth and development. Ongoing research continues to explore new synthetic routes, production methods, and applications for this important compound.

Properties

Molecular Formula |

C19H21O6- |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |

InChI |

InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/p-1/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1 |

InChI Key |

IXORZMNAPKEEDV-OBDJNFEBSA-M |

Isomeric SMILES |

C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O |

Canonical SMILES |

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.